3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide
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Overview
Description
3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide is a complex organic compound that features a methanesulfonylphenyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methanesulfonylphenyl derivatives and pyrazole-containing molecules. Examples include:
- 4-methanesulfonylphenyl-1H-pyrazole
- N-(4-methanesulfonylphenyl)-2-(1-methyl-1H-pyrazol-4-yl)acetamide .
Uniqueness
What sets 3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H25N3O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-3-(4-methylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C22H25N3O3S/c1-25-16-20(15-24-25)19-8-3-18(4-9-19)13-14-23-22(26)12-7-17-5-10-21(11-6-17)29(2,27)28/h3-6,8-11,15-16H,7,12-14H2,1-2H3,(H,23,26) |
InChI Key |
PFEQBVBKFAGZSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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